7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methylsulfanylbenzaldehyde with 2-amino-4-bromopyrimidine in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with 4-hydroxycoumarin under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and anti-inflammatory activities.
Thieno[2,3-d]pyrimidines: Investigated for their antimicrobial and analgesic properties.
Uniqueness
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the 4-methylsulfanylphenyl group, which may enhance its pharmacological activity and selectivity. The combination of the chromeno and pyrimidine rings also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
872197-71-2 |
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Molecular Formula |
C18H13BrN2OS2 |
Molecular Weight |
417.34 |
IUPAC Name |
7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
ZAZYFFSLMMAXSB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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